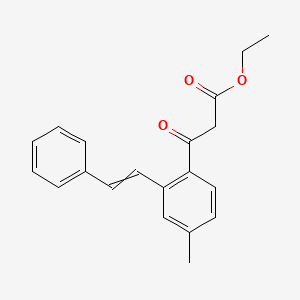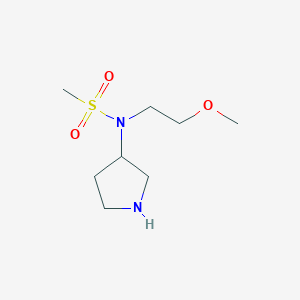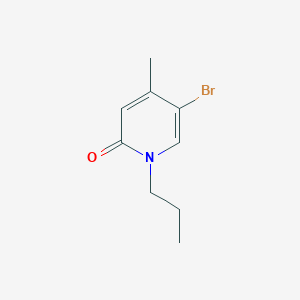
6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline (6-Br-TTHQ) is an organic compound belonging to the quinoxaline family. This compound has recently gained attention due to its unique properties and potential applications in the field of chemistry and medicine.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline is pivotal in organic synthesis, particularly in the synthesis of quinoline and quinoxaline derivatives. It's employed in the bromination reaction of tetrahydroquinoline to yield dibromo-tetrahydroquinolines, which are then aromatized or used in lithium-halogen exchange reactions for synthesizing various substituted quinolines (Şahin et al., 2008). This compound is also integral in the creation of antimicrobial quinazolinones, synthesized by treating p-Bromoanthranilic acid with acetylchloride or benzoylchloride (Patel et al., 2006).
Role in Photocatalytic Reactions
In photocatalytic processes, 6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline's derivatives serve as intermediates. For instance, compounds synthesized from 2-bromo-3,3,3-trifluoropropene and N-aryl amino acids through photocatalytic defluorinative reactions are used to assemble various 4-(difluoromethylidene)-tetrahydroquinolines (Zeng et al., 2022).
Importance in Catalytic Synthesis
This compound is crucial in catalytic synthesis, particularly in the enantioselective hydrogenation of quinoxalines to yield chiral tetrahydroquinoxalines, which have significant pharmaceutical applications (Tang et al., 2009). Additionally, it plays a part in cooperative iron-Brønsted acid catalysis for the enantioselective hydrogenation of quinoxalines and 2H-1,4-benzoxazines, forming chiral six-membered nitrogen heterocycles found in many bioactive compounds (Fleischer et al., 2013).
Use in Agricultural Applications
Remarkably, derivatives of 6-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline have been studied for their role as growth stimulants in agriculture. Compounds of the quinoline series have shown to significantly enhance the growth and yield of agricultural crops like Solanum melongena (Vostrikova et al., 2021).
Eigenschaften
IUPAC Name |
7-bromo-3,3,4-trimethyl-1,2-dihydroquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-11(2)7-13-9-6-8(12)4-5-10(9)14(11)3/h4-6,13H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRABMLJPNYDLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(N1C)C=CC(=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride](/img/structure/B1449068.png)
![2-Pyridin-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1449070.png)

![(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1449075.png)








![1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1449087.png)
